molecular formula C11H8ClF3O B1531830 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol CAS No. 2098010-81-0

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol

Cat. No.: B1531830
CAS No.: 2098010-81-0
M. Wt: 248.63 g/mol
InChI Key: UKOULPBZAJZFHQ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol is an organic compound that features a chlorinated phenyl group, a trifluoromethyl group, and an alkyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol typically involves the reaction of 2-chlorophenylacetylene with trifluoromethyl ketone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the alkyne acts as a nucleophile attacking the carbonyl carbon of the trifluoromethyl ketone. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is often heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The alkyne moiety can be reduced to form an alkene or an alkane.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include sodium azide, sodium thiolate, and primary amines.

Major Products Formed

    Oxidation: Formation of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-one.

    Reduction: Formation of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-en-2-ol or 5-(2-Chlorophenyl)-1,1,1-trifluoropentane-2-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group can enhance the compound’s bioactivity.

    Medicine: Explored for its potential use in drug development. The compound’s ability to interact with biological targets makes it a candidate for further pharmacological studies.

    Industry: Used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity. Additionally, the alkyne moiety can participate in covalent bonding with nucleophilic residues on proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol: Similar structure but with a bromine atom instead of chlorine.

    5-(2-Fluorophenyl)-1,1,1-trifluoropent-4-yn-2-ol: Similar structure but with a fluorine atom instead of chlorine.

    5-(2-Methylphenyl)-1,1,1-trifluoropent-4-yn-2-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol is unique due to the presence of the chlorine atom on the phenyl ring, which can influence the compound’s reactivity and biological activity. The trifluoromethyl group also contributes to the compound’s distinct properties, enhancing its stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

5-(2-chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O/c12-9-6-2-1-4-8(9)5-3-7-10(16)11(13,14)15/h1-2,4,6,10,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOULPBZAJZFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCC(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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